molecular formula C14H14FNO3S B10973551 N-(5-fluoro-2-methylphenyl)-3-methoxybenzenesulfonamide

N-(5-fluoro-2-methylphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10973551
M. Wt: 295.33 g/mol
InChI Key: LOINRHWSPNUQBQ-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide is an organic compound characterized by the presence of fluorine, methyl, methoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 5-fluoro-2-methylphenylamine with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-(5-Fluoro-2-methylphenyl)-3-hydroxybenzene-1-sulfonamide.

    Reduction: Formation of N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-amine.

    Substitution: Formation of compounds like N-(5-Cyano-2-methylphenyl)-3-methoxybenzene-1-sulfonamide.

Scientific Research Applications

N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methylphenyl isocyanate
  • N-(5-Fluoro-2-methylphenyl)methanesulfonamide
  • N-(5-Fluoro-2-methylphenyl)-2-naphthalenesulfonamide

Uniqueness

N-(5-Fluoro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14FNO3S

Molecular Weight

295.33 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-10-6-7-11(15)8-14(10)16-20(17,18)13-5-3-4-12(9-13)19-2/h3-9,16H,1-2H3

InChI Key

LOINRHWSPNUQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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